An In-depth Technical Guide to 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
An In-depth Technical Guide to 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine. This compound is a key heterocyclic building block, most notably utilized as a critical intermediate in the synthesis of the oxazolidinone antibiotic, Tedizolid. This document consolidates available data on its physicochemical characteristics, provides a representative experimental protocol for the synthesis of a closely related isomer, and discusses its role in pharmaceutical development. The guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and process development.
Chemical Properties
5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine is a stable, solid organic compound. While extensive experimental data for this specific isomer is not widely published, a combination of data from closely related structures and predictive models allows for a reliable physicochemical profile.
Physicochemical Data
The following table summarizes the key chemical and physical properties of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and its common isomer, 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, for comparative purposes.
| Property | 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | Data Source |
| Molecular Formula | C₇H₆BrN₅ | C₇H₆BrN₅ | - |
| Molecular Weight | 240.06 g/mol | 240.06 g/mol | [1] |
| Appearance | White Solid (Predicted) | White Solid | [2] |
| Boiling Point | Predicted: 375.2 ± 52.0 °C | Predicted: 375.2 ± 52.0 °C | [2] |
| Density | Predicted: 1.85 ± 0.1 g/cm³ | Predicted: 1.85 ± 0.1 g/cm³ | [2] |
| pKa | Predicted: 0.94 ± 0.10 | Predicted: 0.94 ± 0.10 | [2] |
| Solubility | Soluble in Dichloromethane (Predicted) | Soluble in Dichloromethane | [2] |
| CAS Number | 380380-63-2 | 380380-64-3 | - |
| InChI | InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | [2] |
| SMILES | CN1N=NN=C1C2=NC=C(Br)C=C2 | CN1N=C(N=N1)C2=NC=C(C=C2)Br | [2] |
Structural Information
The crystal structure of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine has been determined, providing definitive proof of its constitution and conformation. The key crystallographic data are presented in the table below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Acam (no. 64) |
| a (Å) | 12.3735(8) |
| b (Å) | 20.8690(11) |
| c (Å) | 6.8385(6) |
| Volume (ų) | 1765.9(2) |
| Z | 8 |
| Temperature (K) | 293(2) |
Synthesis and Experimental Protocols
Representative Synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
The following protocol describes the synthesis of the 2-methyl isomer and is adapted from available literature.[4]
Step 1: Formation of the Tetrazole Ring
A common route to the parent tetrazole, 5-bromo-2-(2H-tetrazol-5-yl)pyridine, involves the reaction of 5-bromopicolinonitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt.
Step 2: N-Methylation
The methylation of 5-bromo-2-(2H-tetrazol-5-yl)pyridine will typically yield a mixture of the 1-methyl and 2-methyl isomers. The protocol below specifically describes a reductive methylation process that favors the 2-methyl isomer.
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Reactants:
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5-Bromo-2-(2H-tetrazol-5-yl)pyridine (226 g)
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Formaldehyde (90 g)
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10% Palladium on carbon catalyst (20 g)
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Methanol (1.5 L)
-
-
Procedure:
-
To a suitable reactor, add 5-Bromo-2-(2H-tetrazol-5-yl)pyridine, formaldehyde, and 10% palladium on carbon catalyst in methanol.[4]
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.[4]
-
Upon completion of the reaction, as monitored by a suitable technique (e.g., TLC or LC-MS), filter the reaction mixture to remove the catalyst.
-
Remove the organic solvent by evaporation under reduced pressure.[4]
-
Recrystallize the resulting residue from acetonitrile to afford the purified product, 2-methyl-5-(5-bromo-2-pyridinyl)tetrazole (yield: 217 g, 90.4%).[4]
-
Note: The separation of the 1-methyl and 2-methyl isomers can often be achieved by column chromatography.[5]
Spectroscopic Data
Detailed experimental spectra for 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine are not available in the cited literature. However, data for closely related compounds can provide an indication of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the three protons of the methyl group. The chemical shifts and coupling constants will be influenced by the positions of the bromo and tetrazolyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule (five in the pyridine ring, one in the tetrazole ring, and one in the methyl group).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (240.06 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H, C=N, and C=C bonds within the pyridine and tetrazole rings.
Role in Drug Development
The primary significance of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine in drug development lies in its role as a key intermediate in the synthesis of Tedizolid.[6]
Tedizolid Synthesis Pathway
Tedizolid is an oxazolidinone-class antibiotic used for the treatment of acute bacterial skin and skin structure infections. The synthesis of Tedizolid involves the coupling of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine with a substituted phenyl boronic acid or a related derivative via a Suzuki coupling reaction. This reaction is a crucial step in assembling the core structure of the drug.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the intrinsic biological activity or the involvement of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine in any signaling pathways. Its primary known function is as a synthetic intermediate. However, the tetrazole moiety is recognized as a bioisostere of the carboxylic acid group and is a common feature in many biologically active compounds.[3] Tetrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] Further research may explore the potential biological effects of this specific compound.
Conclusion
5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine is a valuable heterocyclic compound with a critical role in the pharmaceutical industry as a key building block for the antibiotic Tedizolid. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, this guide provides a consolidated overview of its known properties and applications based on available information. Further research into its synthesis, characterization, and potential biological activities could unveil new opportunities for this versatile molecule in drug discovery and development.
References
- 1. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ODM 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 5. Pyridine, 5-bromo-2-(1H-tetrazol-5-yl) | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]
- 6. clearsynth.com [clearsynth.com]
